molecular formula C16H20O6 B13854906 Des-2-(4-Isobutyl) 2-(4-(1-Carboxyethyl)-3-ethoxy-2-methyl-3-oxo Ibuprofen

Des-2-(4-Isobutyl) 2-(4-(1-Carboxyethyl)-3-ethoxy-2-methyl-3-oxo Ibuprofen

Cat. No.: B13854906
M. Wt: 308.33 g/mol
InChI Key: QAOKMLCZECFSKG-UHFFFAOYSA-N
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Description

2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid is an organic compound used in various scientific and industrial applications. It is known for its unique chemical structure, which includes a carboxyethyl group attached to a benzyl ring, an ethoxy group, and a methyl group. This compound is often utilized in pharmaceutical synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid typically involves multiple steps, starting with the preparation of the benzyl ring and the subsequent addition of the carboxyethyl, ethoxy, and methyl groups. Common reagents used in these reactions include dimethyl malonate, tri-O-benzyl-D-glucal, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. Detailed studies on its molecular interactions and pathways are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and applications sets it apart from other similar compounds .

Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

2-[[4-(1-carboxyethyl)phenyl]methyl]-3-ethoxy-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C16H20O6/c1-4-22-15(21)16(3,14(19)20)9-11-5-7-12(8-6-11)10(2)13(17)18/h5-8,10H,4,9H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

QAOKMLCZECFSKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O

Origin of Product

United States

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